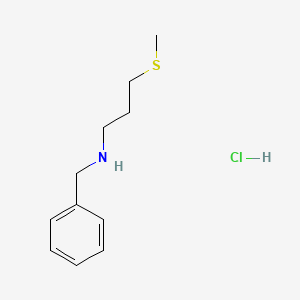

N-benzyl-3-methylsulfanyl-propan-1-amine

Description

Properties

CAS No. |

85485-76-3 |

|---|---|

Molecular Formula |

C11H18ClNS |

Molecular Weight |

231.79 g/mol |

IUPAC Name |

N-benzyl-3-methylsulfanylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H17NS.ClH/c1-13-9-5-8-12-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H |

InChI Key |

CAHCJANGJAJCGY-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCNCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-benzyl-3-methylsulfanyl-propan-1-amine typically involves:

- Construction of the propan-1-amine backbone.

- Introduction of the methylthio (–SCH3) group at the 3-position.

- Attachment of the benzyl substituent on the nitrogen atom.

These steps may vary depending on the choice of starting materials, reagents, and reaction conditions but generally follow established organic synthesis principles.

Preparation of the Propan-1-amine Backbone with Methylthio Substitution

One common approach to prepare the 3-methylsulfanyl-propan-1-amine backbone is by starting from commercially available 3-bromopropan-1-amine or 3-chloropropan-1-amine derivatives, followed by nucleophilic substitution with a methylthiolate source such as sodium methylthiolate (NaSCH3). This substitution introduces the methylthio group at the 3-position:

$$

\text{3-bromopropan-1-amine} + \text{NaSCH}_3 \rightarrow \text{3-methylsulfanyl-propan-1-amine}

$$

This reaction is typically conducted under inert atmosphere in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80 °C) to promote efficient substitution while minimizing side reactions.

N-Benzylation of 3-methylsulfanyl-propan-1-amine

The next critical step is the N-benzylation of the primary amine. This is generally achieved via reductive amination or direct alkylation:

Reductive amination: Reacting 3-methylsulfanyl-propan-1-amine with benzaldehyde forms an imine intermediate, which is subsequently reduced to the secondary amine using a hydride donor such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation with Pd/C under hydrogen atmosphere.

Direct alkylation: Reacting 3-methylsulfanyl-propan-1-amine with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) can also yield the N-benzylated product.

Among these, reductive amination is often preferred for better selectivity and yields, especially when sensitive functional groups are present.

Representative Detailed Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Nucleophilic substitution | 3-bromopropan-1-amine, NaSCH3, DMF, 60 °C, 12 h | Methylthiolate displaces bromide to form 3-methylsulfanyl-propan-1-amine | High yield (>85%) reported in similar thioether syntheses |

| 2. Imine formation | 3-methylsulfanyl-propan-1-amine, benzaldehyde, room temp, 2 h | Formation of imine intermediate in situ | Monitored by TLC or NMR |

| 3. Reductive amination | NaBH(OAc)3, acetic acid, dichloromethane, room temp, 12 h | Reduction of imine to this compound | Yields typically 70–90% depending on purification |

Alternative Catalytic Hydrogenation Method

Patent literature describes a method for N-benzylamine preparation via hydrogenation of imines formed from benzaldehydes and primary amines using palladium catalysts. This method can be adapted for this compound synthesis:

- Imination: React benzaldehyde with 3-methylsulfanyl-propan-1-amine in toluene, removing water azeotropically to drive imine formation.

- Hydrogenation: Catalytic hydrogenation of the imine using Pd/C under hydrogen atmosphere at room temperature or mild heating.

This approach offers high stereoselectivity and purity but requires handling of hydrogen gas and catalyst preparation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution + reductive amination | 3-bromopropan-1-amine, NaSCH3, benzaldehyde, NaBH(OAc)3 | Moderate temp, inert atmosphere | High yield, mild conditions, scalable | Requires multi-step purification |

| Direct alkylation | 3-methylsulfanyl-propan-1-amine, benzyl halide, base | Room temp to reflux | Simpler, fewer steps | Possible over-alkylation, side reactions |

| Catalytic hydrogenation of imine (patented) | Benzaldehyde, 3-methylsulfanyl-propan-1-amine, Pd/C, H2 | Toluene, azeotropic removal of water, hydrogen atmosphere | High purity, stereoselective | Requires hydrogenation setup, catalyst handling |

Research Findings and Notes

- The reductive amination route is widely favored for its selectivity and compatibility with sensitive groups like methylthio substituents.

- The methylthio group is stable under reductive amination conditions but care must be taken to avoid oxidation to sulfoxides or sulfones.

- Catalytic hydrogenation methods provide an alternative with potential for stereocontrol if chiral catalysts or auxiliaries are employed.

- Solvent choice and reaction atmosphere (inert vs. air) significantly affect the yield and purity of the final product.

- Purification typically involves silica gel chromatography or recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methylsulfanyl-propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl chloride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Benzylated derivatives, alkylated amines.

Scientific Research Applications

N-benzyl-3-methylsulfanyl-propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-methylsulfanyl-propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-benzyl-3-methoxypropan-1-amine ()

- Substituent : Methoxy (OMe) at C3.

- Molecular Formula: C₁₁H₁₇NO (free base); C₁₁H₁₈ClNO (HCl salt).

- Key Differences :

- Electronic Effects : The methoxy group is electron-donating via resonance, whereas the methylsulfanyl group is weakly electron-donating but more polarizable due to sulfur’s larger atomic size.

- Reactivity : Methoxy groups are less nucleophilic than thioethers, making the methylsulfanyl analogue more reactive in alkylation or oxidation reactions (e.g., conversion to sulfoxides).

- Physical Properties : The HCl salt of the methoxy analogue has a molecular weight of 215.72 g/mol, slightly lower than the methylsulfanyl variant (estimated ~229.8 g/mol for C₁₁H₁₇NS·HCl).

N-benzyl-3-phenylpropan-1-amine ()

- Substituent : Phenyl (C₆H₅) at C3.

- Molecular Formula : C₁₆H₁₉N.

- Hydrophobicity: The phenyl moiety enhances lipophilicity, which could improve membrane permeability in biological applications. Applications: Likely used in aromatic amine-based drug scaffolds, contrasting with the methylsulfanyl variant’s utility in sulfur-containing bioactive molecules.

N-benzylbut-3-en-1-amine ()

- Substituent : Unsaturated butenyl chain.

- Molecular Formula : C₁₁H₁₅N.

- Key Differences :

- Reactivity : The double bond in the butenyl chain allows for addition reactions (e.g., hydroamination), whereas the methylsulfanyl group may participate in oxidation or metal coordination.

- Synthetic Utility : The unsaturated analogue serves as a precursor for cyclopropanation or polymerization, unlike the thioether’s role in sulfide oxidation pathways.

N-(3-Methoxybenzyl)-3-morpholinopropan-1-amine ()

- Substituent : Morpholinyl (heterocyclic amine) and methoxybenzyl groups.

- Molecular Formula : C₁₅H₂₄N₂O₂.

- Key Differences :

- Solubility : The morpholine ring enhances water solubility via hydrogen bonding, whereas the methylsulfanyl group may reduce solubility due to hydrophobic effects.

- Biological Activity : Morpholine derivatives are common in kinase inhibitors, suggesting divergent therapeutic targets compared to the methylsulfanyl variant.

N-Alkyl-3-aminophenyl-5-olefinic Amines ()

- Substituent: Olefinic (alkene) and aminophenyl groups.

- Example: (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine.

- Key Differences: Conjugation: The olefinic-aminophenyl structure enables conjugation for UV/Vis activity or polymer synthesis, unlike the non-conjugated methylsulfanyl analogue. Synthesis: Prepared via palladium-catalyzed coupling (), contrasting with thioether-focused methods like mercaptan alkylation.

Q & A

Q. Q. What waste management protocols apply to This compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.